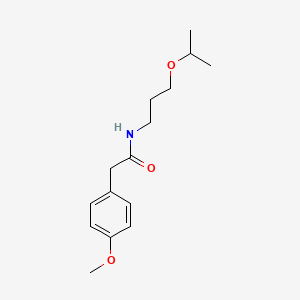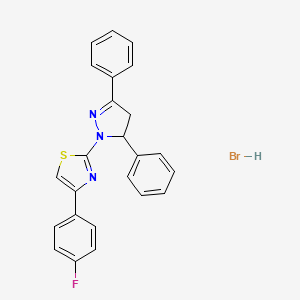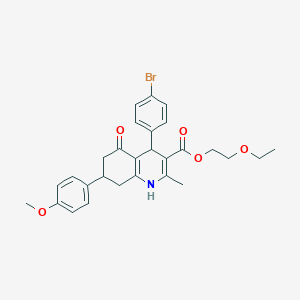
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to improve endurance and increase fat metabolism in animal models. In recent years, GW501516 has gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to enhance physical performance.
作用机制
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide works by activating the PPARδ receptor, which is involved in the regulation of lipid and glucose metabolism. PPARδ activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure, which in turn leads to an increase in endurance and fat metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase endurance, reduce body fat, improve insulin sensitivity, and increase HDL cholesterol levels. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in animal models and has shown promising results in the treatment of metabolic and cardiovascular diseases. Additionally, this compound has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the regulation of lipid and glucose metabolism. However, one limitation is that it has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
未来方向
There are a number of future directions for the study of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the potential therapeutic applications of this compound in the treatment of metabolic and cardiovascular diseases. Additionally, there is interest in the potential use of this compound as a performance-enhancing drug, although its use in this context is currently prohibited by most sports organizations. Further research is needed to fully understand the long-term safety and efficacy of this compound in humans, as well as its potential therapeutic applications.
合成方法
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that can be produced through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound typically involves the condensation of 4-methoxyphenylacetic acid with 3-isopropoxypropylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting amide is then treated with a dehydrating agent such as thionyl chloride to yield the final product.
科学研究应用
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been extensively studied in animal models and has shown promising results in the treatment of metabolic and cardiovascular diseases. In a study conducted on obese rhesus monkeys, this compound was found to improve insulin sensitivity and reduce triglyceride levels. In another study, this compound was shown to increase high-density lipoprotein (HDL) cholesterol levels in mice, which is associated with a reduced risk of cardiovascular disease.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-12(2)19-10-4-9-16-15(17)11-13-5-7-14(18-3)8-6-13/h5-8,12H,4,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMIKFGIFHJQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)

![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

![3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B4893450.png)
![4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4893462.png)
![3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4893468.png)